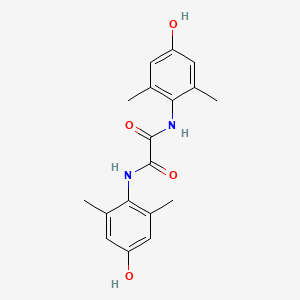

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

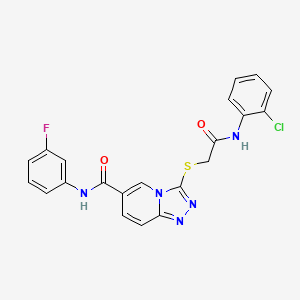

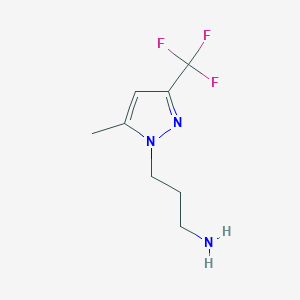

“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is an organic compound with the molecular formula C18H20N2O4 . It is used as an intermediate in organic synthesis and pharmaceuticals .

Synthesis Analysis

The synthesis of “N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” can be achieved by reacting a phenylamine compound, which has two amino groups and two hydroxyl groups, with oxalic diethyl ester . This synthesis can be carried out under anhydrous conditions, in an appropriate solvent, and the reaction can be promoted by heating or the use of a catalyst .Molecular Structure Analysis

The molecular structure of “N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI key for this compound is VGDOSNKYJILNDC-UHFFFAOYSA-N .Chemical Reactions Analysis

“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is used as an intermediate in the synthesis of 1-Naphthol-d7 (d6 Major), which is the isotope labelled analog of 1-Naphthol, a compound commonly used in the manufacturing of dyes, intermediates, synthetic perfumes .Physical And Chemical Properties Analysis

“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is a solid at room temperature . It has a molecular weight of 328.36 g/mol . The predicted density of this compound is 1.337±0.06 g/cm3 .Scientific Research Applications

Ligand for Nonchiral Nitrogen Coordination

This compound serves as a ligand for nonchiral nitrogen coordination . It can coordinate with metals to form complexes that are useful in various chemical reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances in the pharmaceutical industry.

Intermediate for Dye and Pigment Synthesis

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: is used as an intermediate in the synthesis of dyes and pigments . These dyes and pigments have applications ranging from textile manufacturing to the production of colorants for plastics and inks.

Analytical Chemistry

In analytical chemistry, this compound can be utilized in the development of analytical methods, such as chromatography and spectrometry, to detect and quantify other substances . Its unique structure allows it to interact with various analytes, aiding in their identification and measurement.

Material Science

The compound’s properties make it a candidate for research in material science, particularly in the development of new polymeric materials . Its ability to form stable bonds with other molecules can lead to the creation of novel materials with desirable mechanical and thermal properties.

Pharmaceutical Research

As a potential precursor in pharmaceutical research, N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide may be involved in the synthesis of complex molecules used in drug development . Its structure could be key in building pharmacologically active compounds.

Environmental Science

In environmental science, this compound could be used in the study of pollutant degradation . Its chemical reactivity might help in understanding and enhancing the breakdown of harmful environmental pollutants.

Biochemistry

Lastly, in biochemistry, it may find applications in enzyme inhibition studies due to its ability to interact with active sites of enzymes . This interaction can provide insights into enzyme mechanisms and aid in the design of inhibitors that can regulate enzyme activity.

properties

IUPAC Name |

N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOSNKYJILNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2947268.png)

![1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2947270.png)

![methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2947275.png)

![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947277.png)

![N-(3-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947287.png)

![(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2947289.png)